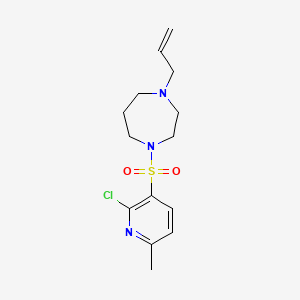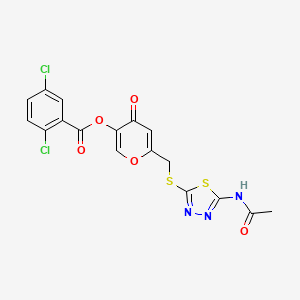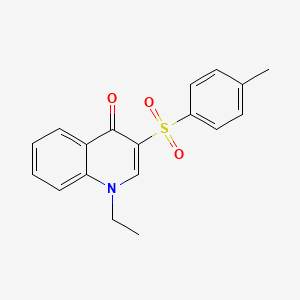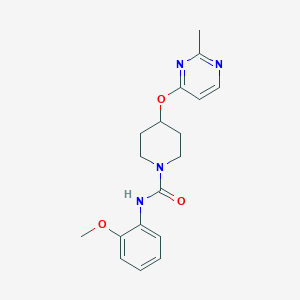
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is a compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of diazepanes, which are known for their diverse biological activities, including anticonvulsant, anxiolytic, and sedative effects. In
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is not fully understood, but studies have suggested that it works by inhibiting the activity of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can protect the brain from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane in lab experiments is its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to obtain in large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane. One of the significant areas of research is in the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of other neurodegenerative disorders. Finally, studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of neurodegenerative disorders. While the synthesis process for this compound is complex, further research is needed to explore its potential applications and develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is through the reaction of 2-chloro-6-methylpyridine-3-amine with 4-bromo-1-butene in the presence of a base such as potassium carbonate. The resulting compound is then treated with sulfonyl chloride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane has been extensively studied for its potential therapeutic applications. One of the significant areas of research is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, thereby improving cognitive function.
Eigenschaften
IUPAC Name |
1-(2-chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-3-7-17-8-4-9-18(11-10-17)21(19,20)13-6-5-12(2)16-14(13)15/h3,5-6H,1,4,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHBFIVKKSNBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N2CCCN(CC2)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)

![6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2745763.png)

![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2745766.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine](/img/structure/B2745771.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate](/img/structure/B2745772.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745775.png)